1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
Description
Nomenclature and Classification
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid belongs to the chemical class of piperidine carboxylic acids, specifically characterized by its benzyl substitution pattern and fluorine incorporation. The compound is officially designated by the Chemical Abstracts Service number 1031317-91-5 and follows the International Union of Pure and Applied Chemistry naming convention as 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid.
The molecular formula C₁₃H₁₆FNO₂ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 237.27 grams per mole. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(C1N(CC2=CC=CC(F)=C2)CCCC1)O, which systematically describes the connectivity pattern of all atoms within the molecule.
The compound is categorized under multiple chemical classification systems. According to systematic chemical taxonomy, it belongs to the broader category of heterocyclic compounds, specifically six-membered nitrogen-containing rings with carboxylic acid substitution. The presence of the fluorinated benzyl group places it within the subcategory of halogenated aromatic derivatives, while the piperidine core structure classifies it among saturated nitrogen heterocycles.
The International Chemical Identifier key QEHMFYMCFXCQIA-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature sources. This standardized identification system facilitates accurate communication and data exchange within the scientific community.
Historical Development and Literature Context
The development of piperidine-2-carboxylic acid derivatives has deep historical roots in medicinal chemistry research, with significant contributions emerging from pharmaceutical laboratories focused on central nervous system disorders. Patent literature from 2009 reveals systematic approaches to preparing benzyl-substituted pyrrolidine and piperidine carboxylic acids, indicating sustained industrial interest in this chemical class. These synthetic methodologies demonstrated that halogen-substituted aromatic systems, particularly fluorinated derivatives, represent valuable intermediates for pharmaceutical compound development.
Research investigations into related piperidine derivatives have established their importance as starting materials for pharmaceutically active compounds, especially those targeting central nervous system disorders. The systematic exploration of substitution patterns on both the piperidine ring and the benzyl substituent has revealed structure-activity relationships that guide synthetic chemistry efforts.
Literature evidence from acetylcholinesterase inhibitor research demonstrates the significance of benzyl-substituted piperidine systems in developing compounds with enhanced biological activity. Specifically, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown substantial anti-acetylcholinesterase activity, with structural modifications leading to dramatic increases in potency. This research context establishes the foundation for understanding the potential applications of fluorinated benzyl piperidine carboxylic acids.
The emergence of fluorinated organic compounds in pharmaceutical research reflects the unique properties that fluorine substitution imparts to molecular systems. The incorporation of fluorine atoms often enhances metabolic stability, modifies lipophilicity, and can influence binding affinity to biological targets. Within this context, this compound represents a strategic combination of these beneficial fluorine effects with the established pharmacophore of piperidine carboxylic acids.
Chemical supplier documentation indicates consistent availability of this compound since at least 2020, suggesting sustained research interest and commercial viability. The compound appears in multiple chemical catalogs with standardized specifications, indicating established synthetic routes and quality control procedures.
Structural Overview and Chemical Significance
The three-dimensional structure of this compound presents several key structural features that determine its chemical behavior and potential applications. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference places the carboxylic acid substituent in an equatorial position, minimizing steric interactions and maximizing stability.
The benzyl substituent attached to the piperidine nitrogen introduces significant conformational flexibility through rotation around the carbon-nitrogen bond. The 3-fluoro substitution on the aromatic ring creates an electron-withdrawing effect that influences both the electronic properties of the benzyl system and the basicity of the piperidine nitrogen. This fluorine substitution pattern differs from the 4-position isomer, which carries the Chemical Abstracts Service number 1030610-75-3, demonstrating the importance of substitution position in determining molecular properties.
Table 1: Structural Comparison of Fluorobenzyl Piperidine Carboxylic Acid Isomers
| Property | 3-Fluoro Isomer | 4-Fluoro Isomer |
|---|---|---|
| Chemical Abstracts Service Number | 1031317-91-5 | 1030610-75-3 |
| Molecular Formula | C₁₃H₁₆FNO₂ | C₁₃H₁₆FNO₂ |
| Molecular Weight | 237.27 g/mol | 237.27 g/mol |
| Molecular Database Laboratory Number | MFCD05174529 | MFCD05174530 |
| Substitution Pattern | meta-fluorine | para-fluorine |
The carboxylic acid functionality at the 2-position of the piperidine ring introduces both hydrogen bonding capability and ionizable character to the molecule. Under physiological conditions, this carboxylic acid group exists predominantly in its ionized form, significantly affecting solubility and membrane permeability characteristics. The proximity of the carboxylic acid to the basic piperidine nitrogen creates an intramolecular zwitterionic character that influences the compound's physical and chemical properties.
Conformational analysis reveals that the benzyl substituent can adopt multiple orientations relative to the piperidine ring, with energy barriers low enough to permit rapid interconversion at room temperature. This conformational flexibility may be crucial for biological activity, as it allows the molecule to adapt to different binding environments. The fluorine atom's position at the meta location on the benzyl ring creates a permanent dipole moment that can participate in specific interactions with biological targets.
The electron-withdrawing nature of the fluorine substituent affects the piperidine nitrogen's basicity, making it less basic compared to non-fluorinated analogs. This modulation of basicity can influence protonation state under physiological conditions and affect the compound's pharmacokinetic properties. The strategic placement of the fluorine atom also provides metabolic protection against certain enzymatic degradation pathways, potentially enhancing the compound's stability in biological systems.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHMFYMCFXCQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398105 | |
| Record name | 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031317-91-5 | |
| Record name | 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Resolution via Chiral Ester Formation and Hydrogenation
A patented chemical resolution method describes the preparation of fluorinated piperidine carboxylic acids, which can be adapted for 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid synthesis:
Step 1: Formation of Chiral Esters
The cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid is reacted with chiral (R)- or (S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction) in anhydrous tetrahydrofuran at 0 °C to room temperature. This yields diastereomeric esters separable by chromatography.Step 2: Catalytic Hydrogenation
The chiral esters are subjected to catalytic hydrogenation using Pd/C under hydrogen atmosphere at 1 atm for 12 hours. This step removes protecting groups and reduces intermediates to yield enantiomerically enriched 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives with high enantiomeric excess (>95% ee).Step 3: Deprotection and Isolation
Subsequent deprotection steps yield the free acid form of the compound. Purification is achieved by silica gel chromatography.
- Total yields for ester formation are around 45.8%.
- Hydrogenation yields reach up to 92% with high stereochemical purity.
- Characterization includes NMR, optical rotation, and mass spectrometry confirming structure and purity.
| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity (ee) | Notes |
|---|---|---|---|---|
| Chiral ester formation | 1-Boc-3-fluoropiperidine-4-carboxylic acid, (R)-phenethyl alcohol, PPh3, DIAD, THF, 0 °C to RT | 45.8 | Not specified | Mitsunobu reaction |
| Catalytic hydrogenation | Pd/C, H2 (1 atm), ethyl acetate, 12 h | 92 | >95% | Removal of protecting groups |
Reductive Amination and Hydrolysis Route
A related synthetic approach, extrapolated from similar piperidine derivatives, involves:
Reductive Amination:
Reacting (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride) to form the N-(3-fluorobenzyl) piperidine intermediate.Hydrolysis:
The methyl ester is hydrolyzed under acidic or basic conditions (e.g., aqueous HCl or LiOH) to yield the free carboxylic acid.Stereochemical Control:
Use of chiral starting materials and mild conditions preserves stereochemistry. Protecting groups such as Boc may be employed to stabilize intermediates.
This method is widely used for benzylated piperidine carboxylic acids and can be adapted for the 3-fluoro substituent.
Catalytic Enantioselective Cross-Coupling and Hydrogenation
Recent advances in asymmetric synthesis provide a catalytic enantioselective route to 3-substituted piperidines, which can be applied to this compound:
Step 1: Partial Reduction of Pyridine
Starting from pyridine derivatives, partial reduction yields tetrahydropyridines.Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A Rh-catalyzed asymmetric carbometalation couples aryl boronic acids (including 3-fluorophenyl boronic acid) with pyridine derivatives to form 3-substituted tetrahydropyridines with high enantioselectivity.Step 3: Hydrogenation and Deprotection
Subsequent Pd/C-mediated hydrogenation and carbamate deprotection yield enantiomerically enriched 3-substituted piperidines.
This method offers excellent functional group tolerance, scalability, and high enantiomeric excess (up to 96% ee), making it suitable for pharmaceutical applications.
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Partial reduction | Hydride reagents or catalytic hydrogenation | Not specified | Not specified | Converts pyridine to tetrahydropyridine |
| Rh-catalyzed reductive Heck | Rh catalyst, aryl boronic acid, reductive conditions | 81 (5 mmol scale) | 96 | Asymmetric carbometalation |
| Hydrogenation and deprotection | Pd/C, H2, KOH in MeOH | 68-76 | Retained | Final piperidine formation |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Stereochemical Control |
|---|---|---|---|---|
| Chemical resolution (Mitsunobu + H2) | High stereochemical purity, well-established | Multi-step, moderate overall yield | ~45-92% | Excellent (>95% ee) |
| Reductive amination + hydrolysis | Straightforward, uses common reagents | Requires chiral starting materials | Moderate | Good (depends on chiral source) |
| Catalytic enantioselective cross-coupling | High enantioselectivity, scalable, versatile | Requires specialized catalysts and conditions | ~81% (intermediate) | Excellent (up to 96% ee) |
Research Findings and Notes
The chemical resolution method provides a robust route to enantiomerically pure this compound derivatives, suitable for pharmaceutical intermediates.
Reductive amination routes are adaptable and commonly used for related benzylated piperidines, with stereochemical integrity maintained by chiral precursors.
The Rh-catalyzed asymmetric reductive Heck reaction represents a modern, efficient approach to access a broad range of 3-substituted piperidines, including fluorinated analogs, with excellent enantioselectivity and scalability.
Protecting groups such as Boc are critical in stabilizing intermediates and facilitating purification.
Analytical techniques including NMR, optical rotation, and mass spectrometry are essential for confirming structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Properties
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid exhibits notable antihypertensive and cardiovascular effects. Research has demonstrated its ability to inhibit T-type calcium channels, which play a crucial role in regulating cardiac function. In studies involving guinea pig atria, the compound showed potent bradycardic activity comparable to mibefradil, indicating its potential use in treating hypertension and related cardiovascular disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorobenzyl groups. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the piperidine ring can significantly influence the compound's activity. For instance, the introduction of fluorine at the benzylic position enhances its potency against T-type calcium channels .
Table 1: Structure-Activity Relationship Data
| Compound | Substituent | IC50 (mM) |
|---|---|---|
| 3a | 4-F | 0.13 |
| 3b | H | 0.55 |
| 3c | 3-F | 0.53 |
| 3d | 2-F | 0.39 |
| 3g | 4-OMe | 0.26 |
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antihypertensive Agent : Its ability to lower blood pressure through calcium channel inhibition positions it as a candidate for hypertension treatment.
- Lysophosphatidic Acid Receptor Antagonist : The compound has shown promise as an antagonist for lysophosphatidic acid receptors, which are implicated in various proliferative and inflammatory diseases such as cancer and fibrosis .
Case Studies and Research Findings
In a study evaluating the effects of various piperidine derivatives on blood pressure regulation, this compound was found to significantly reduce mean blood pressure in spontaneously hypertensive rats. The results indicated that the compound's effects were sustained for over eight hours without causing reflex tachycardia, which is a common side effect associated with other antihypertensive medications .
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 14 |
| Volume of Distribution (L/kg) | 0.6 |
| Half-life (min) | 80 |
| Oral Bioavailability (%) | 42 |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring can interact with various biological pathways, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Key Compounds :
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid (CAS 356522-47-9)
- Substituents : 3-Nitrobenzenesulfonyl group (strong electron-withdrawing).
- Molecular Weight : 314.319 g/mol .
- Impact : The sulfonyl group increases acidity of the carboxylic acid and enhances metabolic stability but may reduce bioavailability due to higher polarity.
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid Substituents: 2-Chlorobenzenesulfonyl group. Molecular Weight: 303.76 g/mol .
1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid 4-methoxy-benzyl ester Substituents: 4-Methoxybenzyl group (electron-donating).
Target Compound vs. Sulfonyl Derivatives :
- Electronic Profile : The 3-fluoro-benzyl group in the target compound provides milder electron withdrawal compared to sulfonyl or nitro groups, balancing acidity and lipophilicity.
- Steric Effects : The benzyl group offers less steric bulk than sulfonyl-substituted analogs, possibly favoring binding to compact active sites .
Target Compound :
- Likely synthesized via reductive amination (analogous to ), using sodium cyanoborohydride and acetic acid to couple a benzylamine intermediate with piperidine-2-carboxylic acid .
Comparisons :
1-(3-Methoxyphenylsulfonyl)piperidine-2-carboxylic acid (): Synthesized via Grignard reagent addition (3-methoxyphenylmagnesium bromide) to pipecolinic acid, followed by sulfonation. Key Difference: Requires organometallic intermediates, increasing synthetic complexity compared to reductive amination .
1-Boc-3-(3-fluorobenzyl)piperidine-3-carboxylic acid ():
- Uses a tert-butoxycarbonyl (Boc) protecting group, enabling selective functionalization at the 3-position.
- Contrast : The Boc group necessitates deprotection steps absent in the target compound’s synthesis .
Pharmacological and Physicochemical Properties
Data Table :
| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | Notable Properties |
|---|---|---|---|---|
| 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid | 3-Fluoro-benzyl | ~265 (estimated) | ~1.8 | Moderate lipophilicity, balanced acidity |
| 1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid | 3-Nitrobenzenesulfonyl | 314.319 | ~0.5 | High polarity, low membrane permeability |
| 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid | Thiophene-2-sulfonyl | 275.35 | ~1.2 | Sulfur-mediated protein interactions |
| 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid ester | 4-Methoxybenzyl, ester | ~295 (estimated) | ~2.5 | Ester prodrug; hydrolyzed to active acid |
*logP values are estimated based on substituent contributions.
Key Observations :
Biological Activity
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16FNO2
- CAS Number : 1031317-91-5
- Molecular Weight : 235.27 g/mol
The compound features a piperidine ring substituted with a fluorobenzyl group and a carboxylic acid moiety, which contributes to its biological activity.
This compound has been investigated for its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including monoamine oxidase (MAO) and cholinesterases, which are crucial in neurochemical pathways. Its structure allows it to bind effectively to these enzymes, potentially leading to increased neurotransmitter levels in the brain .
- Anticancer Activity : Recent studies have shown that this compound can induce apoptosis in cancer cells. For example, it demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves disruption of cancer cell signaling pathways and induction of oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Neuroprotective Study : A study highlighted the compound's ability to protect neuronal cells from oxidative damage. In vitro tests showed that it significantly reduced reactive oxygen species (ROS) levels, suggesting potential use in neurodegenerative diseases .
- Cancer Treatment Model : In xenograft models, this compound exhibited promising anticancer effects, leading to tumor size reduction and improved survival rates compared to untreated controls .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good metabolic stability, with studies showing it remains active in liver microsomes for extended periods . However, toxicity assessments are crucial; preliminary data suggest that at high concentrations, the compound may exhibit cytotoxic effects on normal cells, emphasizing the need for dosage optimization in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
